molecular formula C8H5Cl B073019 (Chloroethynyl)benzene CAS No. 1483-82-5

(Chloroethynyl)benzene

Cat. No. B073019
Key on ui cas rn: 1483-82-5
M. Wt: 136.58 g/mol
InChI Key: GDWZLADUGAKASM-UHFFFAOYSA-N
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Patent
US05138107

Procedure details

Phenylacetylene (1.02 g, 10 mmol), 1.92 g of cesium carbonate (10 mmol), and 0.15 g tetra-n-butylammonium chloride hydrate and 5 mL carbon tetrachloride were mixed at 70° C. for 5 h. Gas chromatographic analysis of the mixture showed that it contained 1.32 g of 1-chloro-2-phenylacetylene (96% yield).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(Cl)(Cl)(Cl)[Cl:16]>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:16][C:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
cesium carbonate
Quantity
1.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.15 g
Type
catalyst
Smiles
O.[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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